molecular formula C15H18BNO4S B7958714 3-{[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]oxy}phenol

3-{[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]oxy}phenol

Cat. No.: B7958714
M. Wt: 319.2 g/mol
InChI Key: QEPQPTYPTSIEJB-UHFFFAOYSA-N
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Description

3-{[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]oxy}phenol is a complex organic compound featuring a phenolic group linked to a thiazole ring, which is further substituted with a tetramethyl-1,3,2-dioxaborolan group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]oxy}phenol typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Introduction of the Tetramethyl-1,3,2-dioxaborolan Group: This step involves the borylation of the thiazole ring using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.

    Coupling with Phenol: The final step is the coupling of the borylated thiazole with phenol, which can be achieved through a Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The phenolic group can undergo oxidation to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced at the thiazole ring or the phenolic group using reducing agents like sodium borohydride.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the thiazole ring or phenolic group.

    Substitution: Ethers, esters, and other substituted phenolic derivatives.

Chemistry:

    Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the formation of heterocyclic compounds.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug discovery, particularly in the design of inhibitors or modulators of biological pathways.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or electronic conductivity.

Mechanism of Action

The mechanism by which 3-{[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]oxy}phenol exerts its effects depends on its application:

    Catalysis: As a ligand, it coordinates with metal centers, altering their electronic properties and facilitating catalytic cycles.

    Biological Activity: In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar synthetic applications.

    Phenylboronic Acid: Another boron-containing compound with applications in organic synthesis and medicinal chemistry.

Uniqueness: 3-{[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]oxy}phenol is unique due to its combination of a phenolic group, a thiazole ring, and a boron-containing moiety. This combination imparts distinct reactivity and potential for diverse applications that are not typically observed in simpler boron-containing compounds.

Properties

IUPAC Name

3-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]oxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO4S/c1-14(2)15(3,4)21-16(20-14)12-9-17-13(22-12)19-11-7-5-6-10(18)8-11/h5-9,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPQPTYPTSIEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)OC3=CC=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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